molecular formula C11H12F2N2O2 B1492220 Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate CAS No. 2098079-64-0

Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate

Cat. No. B1492220
CAS RN: 2098079-64-0
M. Wt: 242.22 g/mol
InChI Key: SGVCOLJJOUAHIJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H12F2N2O2 and a molecular weight of 242.22 g/mol .

Scientific Research Applications

Organic Synthesis Enhancements

Research on the utilization of related pyrimidine derivatives highlights the development of novel synthesis methods that offer improved efficiency, yield, and environmental friendliness. For example, a study describes the use of pentafluorophenylammonium triflate (PFPAT) in facilitating the construction of substituted chromeno[2,3-d]pyrimidinone derivatives under solvent-free conditions, showcasing high yields and cleaner reactions (Ghashang, Mansoor, & Aswin, 2013). This methodological advancement is indicative of the potential for derivatives of Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate to enhance organic synthesis processes.

Advancements in Medicinal Chemistry

In medicinal chemistry, the exploration of pyrimidine derivatives has led to the discovery of compounds with significant biological activities. For instance, the development of novel pyrimido[1,2-a]pyrimidines under microwave irradiation and solvent-free conditions highlights the potential for creating therapeutic agents with efficient synthetic routes (Eynde, Hecq, Kataeva, & Kappe, 2001). Moreover, derivatives have been identified as potent inhibitors of AP-1 and NF-κB mediated gene expression, suggesting their applicability in targeting inflammatory pathways and cancer (Palanki, Gayo-Fung, Shevlin, Erdman, Sato, Goldman, Ransone, & Spooner, 2002).

Material Science Applications

While the specific application of Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate in material science is not directly mentioned, the research on pyrimidine derivatives provides insights into potential uses. For example, the study of structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives indicates the relevance of pyrimidine compounds in the development of materials with desirable optical and electronic features (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

properties

IUPAC Name

ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c1-2-17-11(16)8-5-7(9(12)13)14-10(15-8)6-3-4-6/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVCOLJJOUAHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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